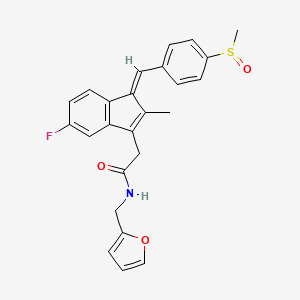
C25H22Fno3S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a complex organic molecule that contains a variety of functional groups, including a carbamate, a naphthalene ring, and a thiophene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (S)-methyl (3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)carbamate involves several steps. One common method includes the condensation of a naphthalen-1-yloxy compound with a thiophen-2-yl compound under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining the integrity of the compound. The use of high-purity reagents and solvents is also essential to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenyl (S)-methyl (3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)carbamate: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids and ketones, while reduction typically produces alcohols and amines .
Scientific Research Applications
Phenyl (S)-methyl (3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)carbamate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Phenyl (S)-methyl (3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)carbamate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethylphenyl)methanone
- Other thiophene derivatives
Uniqueness
What sets Phenyl (S)-methyl (3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)carbamate apart from similar compounds is its unique combination of functional groups. The presence of both a naphthalene ring and a thiophene ring in the same molecule provides it with distinctive chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H22FNO3S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C25H22FNO3S/c1-16-22(12-17-5-8-20(9-6-17)31(2)29)21-10-7-18(26)13-24(21)23(16)14-25(28)27-15-19-4-3-11-30-19/h3-13H,14-15H2,1-2H3,(H,27,28)/b22-12+ |
InChI Key |
QWSIAAFSNMINOX-WSDLNYQXSA-N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCC4=CC=CO4 |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



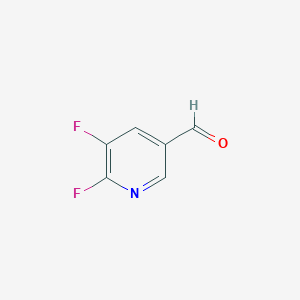

![(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid](/img/structure/B12633861.png)
![Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate](/img/structure/B12633869.png)
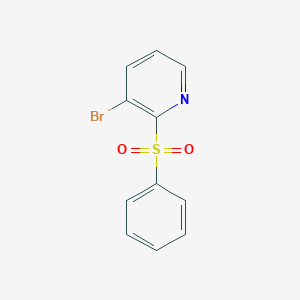
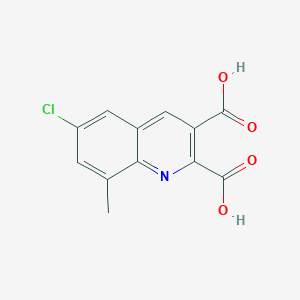
![Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12633904.png)
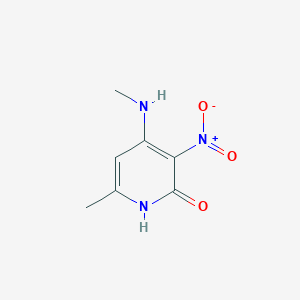
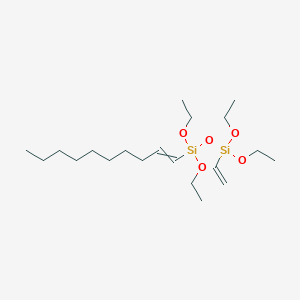
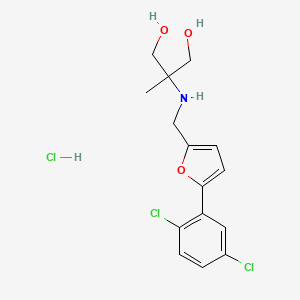
![(3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B12633935.png)
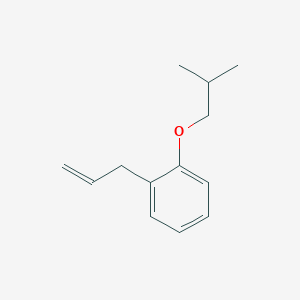
![(2Z,5E)-3-ethyl-2-[(5-fluoro-3-methyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-[(2E)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B12633947.png)
